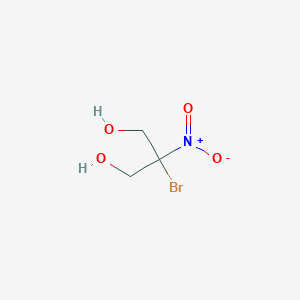

2-溴-2-硝基-1,3-丙二醇

概述

描述

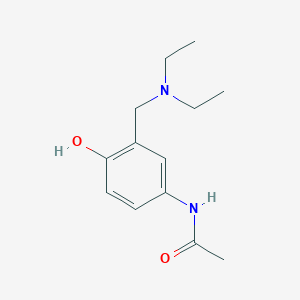

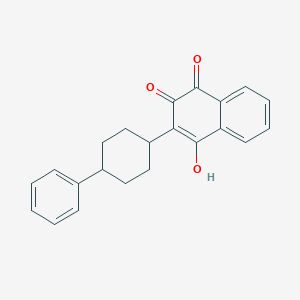

普萘洛尔盐酸盐是一种合成的β-肾上腺素受体阻滞剂,通常被称为β受体阻滞剂。它用于治疗各种心血管疾病,如高血压、心绞痛和心律失常。 此外,它还用于治疗焦虑、偏头痛预防和某些类型的震颤 .

作用机制

普萘洛尔盐酸盐通过竞争性阻断β-肾上腺素受体发挥作用,特别是β1和β2受体。这种抑制阻止了像去甲肾上腺素和肾上腺素等神经递质的结合,导致心率、心肌收缩力和血压下降。 该化合物还抑制5'-脱碘酶,减少甲状腺素(T4)转化为三碘甲状腺原氨酸(T3),这在甲状腺机能亢进中特别有用 .

科学研究应用

普萘洛尔盐酸盐具有广泛的科学研究应用:

化学: 用作β受体阻滞剂合成和反应机理研究的模型化合物。

生物学: 用于肾上腺素受体功能和信号转导途径的研究。

医学: 广泛研究其对心血管疾病、焦虑症和偏头痛预防的治疗作用。

工业: 用于开发控释制剂和药物递送系统 .

生化分析

Biochemical Properties

Bronopol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the context of rice cultivation, Bronopol has been shown to be effective in managing rice bakanae disease and bacterial leaf blight .

Cellular Effects

Bronopol influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. Its degradation products, which include 2-bromo-2-nitro-ethanol, tri(hydroxymethyl)nitromethane, 2-bromoethanol, bromonitromethane, nitromethane, and formaldehyde, are known or suspected to be mutagens and carcinogens .

Molecular Mechanism

At the molecular level, Bronopol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanisms of these interactions are complex and may vary depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bronopol change over time. It has been found to be stable under acidic conditions . Bronopol can degrade into more toxic or prolonged adverse effect substances .

Dosage Effects in Animal Models

The effects of Bronopol vary with different dosages in animal models. While specific dosage effects can depend on the model organism and the specific experimental conditions, it is generally observed that higher doses of Bronopol can lead to toxic or adverse effects .

Metabolic Pathways

Bronopol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. The exact nature of these interactions can depend on the specific metabolic context .

Transport and Distribution

Bronopol is transported and distributed within cells and tissues in ways that can depend on the specific biochemical context. It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Bronopol and its effects on activity or function can vary depending on the specific cellular context. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件

普萘洛尔盐酸盐通过多步合成过程合成。合成通常从1-萘酚与环氧氯丙烷反应形成缩水甘油醚开始。然后将该中间体与异丙胺反应得到普萘洛尔。 最后一步是将普萘洛尔与盐酸反应,使其转化为盐酸盐 .

工业生产方法

在工业环境中,普萘洛尔盐酸盐的生产涉及类似的合成路线,但规模更大。 该工艺针对高产率和高纯度进行优化,通常涉及先进技术,如连续流动反应器和自动化纯化系统 .

化学反应分析

反应类型

普萘洛尔盐酸盐经历了几种类型的化学反应,包括:

氧化: 普萘洛尔可以被氧化形成α-萘氧基乳酸和4'-羟基普萘洛尔.

还原: 普萘洛尔的还原反应不太常见,但在特定条件下会发生。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 可以使用氢化铝锂等还原剂。

取代: 常用试剂包括卤代烷烃和酰氯.

主要形成的产物

氧化: α-萘氧基乳酸,4'-羟基普萘洛尔

还原: 普萘洛尔的还原衍生物

取代: 各种取代的普萘洛尔衍生物

相似化合物的比较

类似化合物

阿替洛尔: 另一种用于类似适应症的β受体阻滞剂,但更具心脏选择性。

美托洛尔: 一种具有类似作用机制但药代动力学特性不同的β受体阻滞剂。

独特性

普萘洛尔盐酸盐的独特性在于其非选择性性质,使其能够阻断β1和β2受体。 这种广泛的活性使其对从心血管疾病到焦虑和偏头痛预防的各种疾病都有效 .

属性

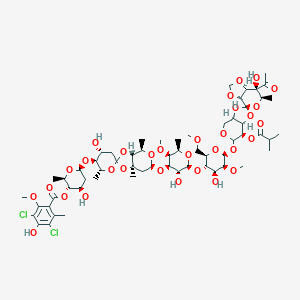

IUPAC Name |

2-bromo-2-nitropropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDKZNITIUWNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)([N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNO4, Array | |

| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024652 | |

| Record name | Bronopol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromo-2-nitropropane-1,3-diol appears as white crystals. Ignite easily and burn readily. May detonate under strong shock. Decomposes when heated, evolving toxic gases. Toxic by skin absorption, inhalation or ingestion., Dry Powder; Liquid; Other Solid, ODOURLESS WHITE CRYSTALS. | |

| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediol, 2-bromo-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

305.1 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bronopol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

167 °C | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 25-25g/100mL at 22°C, In water, 2.5X10+5 mg/L at 22 °C, Soluble in alcohol, ethyl acetate. Slightly soluble in chloroform, acetone, ether, benzene. Insoluble in ligroin., Solubility in water, g/100ml at 23 °C: 28 (freely soluble) | |

| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bronopol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRONOPOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.9 | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.2601e-05 mmHg at 68 °F (NTP, 1992), 1.26X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BRONOPOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

It is proposed that bronopol generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria, via two distinct reactions between bronopol and essential thiols within the bacterial cell. Under aerobic conditions, bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides. This reaction is accompanied by rapid consumption of oxygen, where oxygen acts as the final oxidant. During the conversion of cysteine to cystine, radical anion intermediates such as superoxide and peroxide are formed from bronopol to exert a direct bactericidal activity. The oxidation of excess thiols alters the redox state to create anoxic conditions, leading to a second reaction involving the oxidation of intracellular thiols such as glutathione to its disulfide. The resulting effects are inhibition of enzyme function, and reduced growth rate following the bacteriostatic period. Under the anoxic conditions, the reaction between thiol and bronopol decelerates without the involvement of oxygen and the consumption of bronopol predominates. Bronopol is ultimately removed from the reaction via consumption and resumption of bacterial growth occurs., ...Under aerobic conditions, bronopol catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant. By-products of this reaction are active oxygen species such as superoxide and peroxide, which are directly responsible for the bactericidal activity of the compound and for the reduced growth rate after the bacteriostatic period. | |

| Record name | Bronopol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRONOPOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder, Crystals from ethyl acetate-chloroform | |

CAS No. |

52-51-7 | |

| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bronopol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bronopol [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bronopol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bronopol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-bromo-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bronopol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bronopol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRONOPOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PU1E16C9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BRONOPOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

266 to 271 °F (NTP, 1992), 123-130, 131.5 °C, 120-122 °C | |

| Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bronopol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRONOPOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0415 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Bronopol (2-bromo-2-nitropropane-1,3-diol) primarily acts by forming disulfide bonds with thiol-containing molecules within bacterial cells. [] This disrupts essential cellular processes and leads to bacterial death.

ANone: Under aerobic conditions, Bronopol catalytically oxidizes thiols, such as cysteine, using atmospheric oxygen. This reaction generates reactive oxygen species (ROS) like superoxide and peroxide. [] These ROS are directly responsible for Bronopol's bactericidal effect and contribute to the inhibited bacterial growth observed after the initial bacteriostatic period.

ANone: Yes. Bronopol's bactericidal activity is significantly reduced under anaerobic conditions. This is because the generation of ROS, crucial for its bactericidal action, is dependent on oxygen. [] In anaerobic environments, Bronopol primarily reacts with thiols and is consumed, eventually allowing bacterial growth to resume. []

ANone: Bronopol (2-bromo-2-nitropropane-1,3-diol) has the molecular formula C3H6BrNO4 and a molecular weight of 199.99 g/mol.

ANone: While Bronopol demonstrates greater activity at higher pH values, it also degrades more rapidly in alkaline environments. []

ANone: Yes, elevated temperatures accelerate the decomposition of Bronopol. []

ANone: Research indicates that the presence of sodium dodecylsulfate (SDS) significantly accelerates Bronopol degradation. Conversely, combining Bronopol with citric acid and SDS slows down its decomposition. []

ANone: Studies indicate that Bronopol degrades in oral hygiene formulations containing aqueous mediums, particularly those with higher pH values (4 to 10) and stored at higher temperatures. []

ANone: Yes, under aerobic conditions, Bronopol acts as a catalyst in the oxidation of thiols, with atmospheric oxygen serving as the final oxidant in the reaction. []

ANone: This specific research set doesn’t delve into structural modifications of Bronopol or their impact on its activity.

ANone: Research on grass carp (Ctenopharyngodon idella) reveals that the elimination of Bronopol is faster at 15°C than at 20°C. Additionally, the total exposure to Bronopol over time (AUC) is higher at higher temperatures. []

ANone: Studies show that a 15-minute bath in a 300 mg/L Bronopol solution effectively controls Saprolegnia infection in rainbow trout eggs, resulting in improved eyed embryo rate (78%), hatching rate (95%), and low deformity rate (1.3%). []

ANone: Yes, research indicates that daily 30-minute exposures to 50 ppm and 100 ppm Bronopol effectively control fungal infections in Ayu (Plecoglossus altivelis) eggs. []

ANone: Formaldehyde, while effective, raises concerns due to its potential toxicity to humans, fish, and the environment. []

ANone: Yes, Bronopol is considered a safer alternative to formaldehyde as it poses less risk to humans, fish, and the environment. []

ANone: Studies reveal that Bronopol can degrade in oral hygiene formulations, producing formaldehyde and nitro compounds. [] Some of these degradation products may act as nitrosating agents, potentially leading to the formation of nitrosamines, which are known carcinogens.

ANone: The 24-hour LC50 of Bronopol in striped catfish (Pangasianodon hypophthalmus) is 11.04 mg/L for fish weighing 3.5 g and 11.18 mg/L for fish weighing 6.7 g. [] This indicates that continuous exposure to the therapeutic dose could potentially be toxic to this species.

ANone: Several methods are available for Bronopol analysis:

* **High-performance liquid chromatography (HPLC):** This method is used to determine Bronopol levels in various matrices, including cosmetics, milk, and water. [, , , , ]* **Gas chromatography (GC):** Combined with an electron capture detector (ECD), GC can detect Bronopol after derivatization, such as with TMS (trimethylsilyl). []* **UV Spectrophotometry:** This technique can be used to quantify Bronopol in pharmaceutical formulations and assess its stability under different conditions. []* **Enzymatic micro-determination:** This method utilizes Bronopol's inhibition of the thiol protease papain for its quantification, especially in pharmaceuticals. []* **Liquid chromatography with electrochemical detection (LC-ECD):** This technique offers a sensitive method for simultaneously determining Bronopol, bronidox, and methyldibromo glutaronitrile in cosmetics. []* **Voltammetry:** This method, specifically using a glassy carbon electrode, can be employed for the amperometric determination of Bronopol in environmental water samples. []ANone: Bronopol degradation can generate various byproducts, including methanol, formic acid, tris(hydroxymethyl)methane, and 2-bromo-2-nitroethanol. []

ANone: Method validation should encompass various parameters, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable and robust analytical results. [, , ]

ANone: Several alternatives to Bronopol exist, each with its own advantages and disadvantages:

- Formaldehyde: While effective against fungi in applications like aquaculture, it raises safety concerns for humans, fish, and the environment. []

- Malachite green: Another effective antifungal agent used in aquaculture, it also presents safety concerns. [, , ]

- Hydrogen peroxide: A potential alternative for controlling fungal infections in fish eggs. []

- Azidiol: Used as a milk preservative, it effectively inhibits bacterial growth but may not be suitable for all analytical tests. [, ]

- Potassium dichromate: Another milk preservative, but its effectiveness compared to Bronopol may vary depending on the specific milk component being analyzed. []

ANone: Bronopol finds applications in various fields:

- Microbiology: As an antimicrobial agent for controlling bacterial and fungal growth in diverse settings, including cosmetics, pharmaceuticals, and aquaculture. [, , , , , , , , , , , ]

- Chemistry: For its reactivity with thiols and catalytic properties in thiol oxidation reactions. []

- Environmental science: To investigate its degradation pathways and assess its environmental fate and potential risks. []

- Food science: For milk preservation and understanding its impact on analytical techniques used in dairy product analysis. [, , , ]

- Veterinary medicine: As a topical antiseptic and for controlling infections in aquatic animals. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)